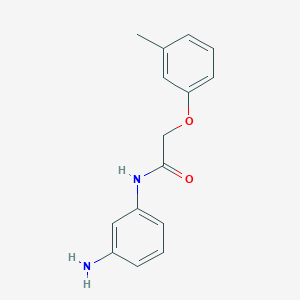

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide

説明

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide is an acetamide derivative featuring a 3-aminophenyl group attached to the acetamide nitrogen and a 3-methylphenoxy moiety at the acetyl oxygen. Its molecular formula is C₁₅H₁₆N₂O₂ (molecular weight: 256.3 g/mol). The compound’s structure combines aromatic amines and ether linkages, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or bone metabolism .

特性

IUPAC Name |

N-(3-aminophenyl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWXJPQISGKKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 3-aminophenol with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

科学的研究の応用

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide (CAS 953719-01-2)

- Structural Differences: The phenyl ring adjacent to the amino group has a methyl substituent at the 2-position (vs. unsubstituted in the target compound), and the phenoxy ring bears an isopropyl group at the 2-position (vs. 3-methyl in the target).

- The additional methyl on the phenyl ring may enhance metabolic stability .

N-(3-Chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide (CAS 299950-82-6)

- Structural Differences: The amino group is replaced with a chloro substituent, and the phenyl ring has a methyl group at the 2-position.

- Implications: The chloro group introduces electron-withdrawing effects, which may alter binding affinity to targets like osteoclast differentiation regulators. This derivative could exhibit higher lipophilicity (logP) than the amino-containing target compound .

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide (CAS 953728-83-1)

- Structural Differences: The amino group is at the 5-position (vs. 3-position), and a methoxy group is present at the 2-position on the phenyl ring.

- Implications: The methoxy group improves solubility via hydrogen bonding but may reduce bioavailability due to increased polarity. The shifted amino group could affect interactions with biological targets like NFATc1 or TRAF6 .

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

- Structural Differences : Incorporates a piperazinyl-acetyl group at the 2-position of the phenyl ring.

- Biological Activity : NAPMA inhibits osteoclast differentiation at lower concentrations (IC₅₀ ~1 μM) compared to structurally simpler analogs. It downregulates osteoclast markers (e.g., TRAP, cathepsin K) by suppressing RANKL-induced NFATc1 activation .

Key Findings:

- Substituent Position Matters: The 3-aminophenyl group in the target compound is critical for hydrogen bonding with biological targets, as seen in NAPMA’s piperazinyl interaction with TRAF6 .

- Phenoxy Substituents Modulate Lipophilicity: 3-Methylphenoxy (target) balances solubility and permeability, while bulkier groups (e.g., isopropyl in CAS 953719-01-2) may hinder absorption .

- Electron-Donating vs. Withdrawing Groups: Amino and methoxy groups enhance solubility but may reduce metabolic stability compared to chloro substituents .

生物活性

N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide, also known as a phenoxyacetamide derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound's structure, which includes an aromatic amine and a phenoxy group, suggests possible interactions with various biological targets. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C₁₅H₁₆N₂O₂

- Molecular Weight : 260.30 g/mol

- CAS Number : 954252-04-1

- MDL Number : MFCD09736619

Research indicates that N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide may exhibit several mechanisms of action:

- MAO-B Inhibition : Some studies have explored the compound's role as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .

- Type III Secretion System (T3SS) Inhibition : The compound has been evaluated for its ability to inhibit the T3SS in pathogenic bacteria. This system is crucial for bacterial virulence and is a target for novel antimicrobial therapies . Preliminary findings suggest that N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide can reduce the secretion of virulence factors in Gram-negative bacteria.

Table 1: Biological Activity Overview

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| MAO-B Inhibition | Selective inhibition | |

| T3SS Inhibition | Reduces secretion of virulence factors | |

| Cytotoxicity Assessment | Evaluated against cancer cell lines |

Case Studies and Research Findings

- MAO-B Inhibition Studies : A study conducted on various phenoxyacetamide derivatives indicated that modifications in the chemical structure significantly influence MAO-B inhibitory activity. N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide was among the compounds tested, showing promising results with an IC50 value indicating effective inhibition at micromolar concentrations .

- T3SS Inhibition Research : In vitro assays using C. rodentium as a model organism demonstrated that N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide could inhibit T3SS-mediated secretion by approximately 50% at concentrations around 50 μM. This suggests potential therapeutic applications in treating infections caused by enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC) .

- Cytotoxicity Assessments : Further investigations into the cytotoxic effects of this compound revealed that it exhibits selective cytotoxicity against certain cancer cell lines, with some derivatives demonstrating GI50 values in the nanomolar range. This positions N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide as a candidate for further development in anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。